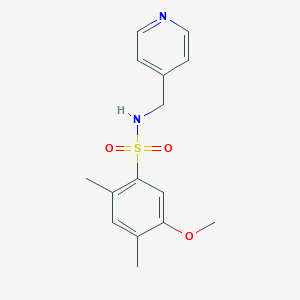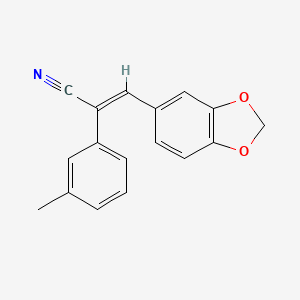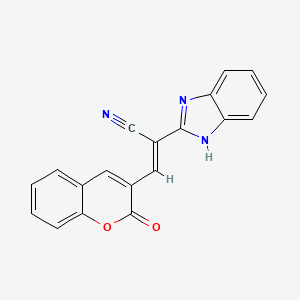![molecular formula C18H19NO4 B5341655 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B5341655.png)
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one typically involves a two-step reaction process:
Claisen-Schmidt Condensation: The first step involves the reaction of 4′-aminoacetophenone with 2,5-dimethoxybenzaldehyde in the presence of a 40% sodium hydroxide solution as a catalyst in ethanol. This reaction forms an intermediate chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, solvent ratios, and catalyst concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in saturated carbonyl compounds.
Substitution: Yields substituted aromatic compounds with functional groups like nitro or halogen.
Applications De Recherche Scientifique
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride: Shares a similar structure but with a chloride group instead of the pyridin-2-one moiety.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Another chalcone derivative with different substituents on the aromatic rings.
Uniqueness
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to other chalcone derivatives.
Propriétés
IUPAC Name |
3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-9-12(2)19-18(21)17(11)15(20)7-5-13-10-14(22-3)6-8-16(13)23-4/h5-10H,1-4H3,(H,19,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKQLECNPNVLCA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(1-azepanyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5341579.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclopentylacetamide](/img/structure/B5341587.png)
![5-[3-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341592.png)

![benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate](/img/structure/B5341600.png)


![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-oxo-D-prolinamide](/img/structure/B5341614.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5341623.png)
![2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B5341627.png)
![7-[4-(2-furoyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5341640.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide](/img/structure/B5341657.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341667.png)
